molecular formula C19H16F2N2O4 B2829130 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide CAS No. 953210-59-8

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide

Cat. No.: B2829130
CAS No.: 953210-59-8
M. Wt: 374.344
InChI Key: YTVOUXNHBWXCQP-UHFFFAOYSA-N
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Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features an isoxazole ring, which is known for its presence in various biologically active molecules, and a benzamide moiety, which is often associated with pharmacological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide typically involves the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction. This reaction can be carried out using nitrile oxides and alkenes as starting materials . The reaction conditions often include the use of a solvent such as dichloromethane or 1,4-dioxane, and a catalyst like palladium or copper-free systems .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process would be scaled up to ensure the compound meets the required purity standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The benzamide moiety can enhance binding affinity and selectivity towards these targets. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide is unique due to the presence of both the isoxazole ring and the difluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The difluorobenzamide group can enhance the compound’s stability and bioavailability, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O4/c1-25-16-6-4-11(8-18(16)26-2)17-9-13(23-27-17)10-22-19(24)12-3-5-14(20)15(21)7-12/h3-9H,10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVOUXNHBWXCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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